8-Nitrophthalazin-5-amine
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Overview
Description
8-Nitrophthalazin-5-amine is an organic compound with the molecular formula C₈H₆N₄O₂ It is a derivative of phthalazine, characterized by the presence of a nitro group at the 8th position and an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitrophthalazin-5-amine typically involves the nitration of phthalazine followed by the introduction of an amine group. One common method is the nitration of phthalazine using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The resulting nitrophthalazine is then subjected to reduction and amination reactions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are selected to ensure the highest purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
8-Nitrophthalazin-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 8-Aminophthalazin-5-amine.
Substitution: Formation of various substituted phthalazines depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
8-Nitrophthalazin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Nitrophthalazin-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
8-Aminophthalazin-5-amine: Similar structure but with an amino group instead of a nitro group.
8-Nitroquinoxaline: Contains a nitro group but differs in the core structure.
8-Nitroquinoline: Another nitro-containing compound with a different heterocyclic core.
Uniqueness
8-Nitrophthalazin-5-amine is unique due to the specific positioning of the nitro and amine groups on the phthalazine core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
502584-69-2 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitrophthalazin-5-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-1-2-8(12(13)14)6-4-11-10-3-5(6)7/h1-4H,9H2 |
InChI Key |
PEUAMCAQIPGEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NN=CC2=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
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